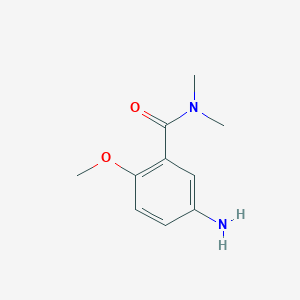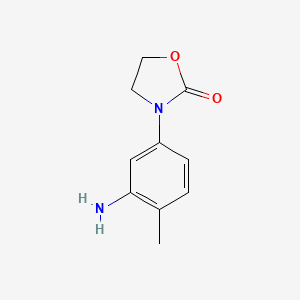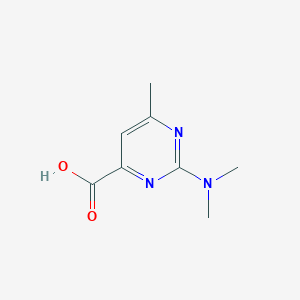
2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid
Descripción general
Descripción
2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative used as a monomer in the production of polymers with a wide range of applications .
Synthesis Analysis
The synthesis of DMAEMA-based polymers has been studied extensively. For instance, radiation grafting of DMAEMA onto polyolefin non-woven fabric (PE/PP-NWF) was investigated, where the grafting kinetics and mechanism were analyzed . Another study discussed the synthesis of DMAEMA-based polymers via reversible addition–fragmentation chain transfer (RAFT) polymerization .
Chemical Reactions Analysis
DMAEMA is used as a starting material in the synthesis of poly(DMAEMA) and amphiphilic block copolymers . In one study, DMAEMA was polymerized via a radical initiator in an aqueous phase .
Physical And Chemical Properties Analysis
DMAEMA is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor . It’s used in the production of cationic polymers, which are highly charged and have applications such as flocculants, coagulants, dispersants, and stabilizers .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid and its derivatives have been explored for their synthesis methods and potential antimicrobial applications. The synthesis of a series of compounds related to this chemical structure, specifically 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids, has been reported. These compounds exhibited significant to moderate antibacterial activity and promising antifungal activity, highlighting their potential in antimicrobial applications (Shastri & Post, 2019).
Chemical Transformation and Reactivity
Another aspect of research focuses on the chemical transformation and reactivity of 2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid derivatives. Studies have been conducted on the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the formation of various substituted 5-pyrimidinecarboxylates. These compounds underwent further reactions to yield carboxylic acids and other derivatives, showcasing the compound's versatility in chemical synthesis (Schenone, Sansebastiano, & Mosti, 1990).
Applications in Complex Formation with Metal Ions
The compound and its related structures have been studied for their ability to form complexes with metal ions, which is significant for various applications in chemistry and materials science. A study revealed that 2-Dimethylamino-5,6-dimethylpyrimidin-4-ol and dimethirimol form complexes with several metal ions, and the binding occurs through the carbonyl group at C(4). This highlights the potential use of these compounds in the development of metal-based complexes for various applications (Dixon & Wells, 1986).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(dimethylamino)-6-methylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-5-4-6(7(12)13)10-8(9-5)11(2)3/h4H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUBTCRHHXVCTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-6-methylpyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)



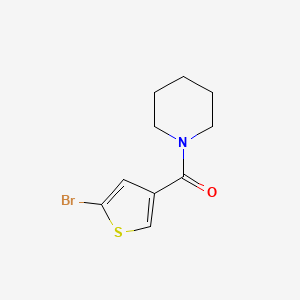

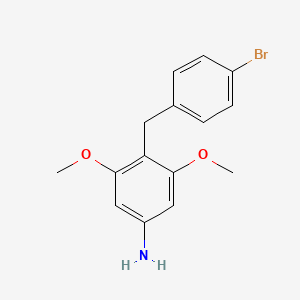

![2,2,2-trifluoroethyl N-[2-(propan-2-yl)phenyl]carbamate](/img/structure/B1518918.png)


